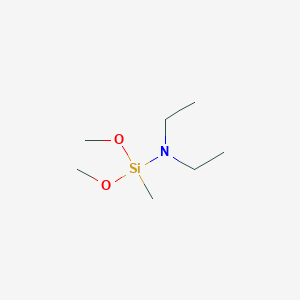
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is a chemical compound known for its unique structure and reactivity. This compound belongs to the family of cyclohexadienes, characterized by a six-carbon ring with alternating double bonds and various substituents. The presence of amino and chloro groups in this compound makes it highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination of cyclohexadiene derivatives followed by amination. One common method involves the reaction of 2,5-dichlorocyclohexa-2,5-diene-1,4-dione with ammonia under controlled conditions to introduce the amino group . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chloro groups can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced cyclohexadienes, and substituted cyclohexadienes, depending on the reaction conditions and reagents used .
科学的研究の応用
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of amino and chloro groups creates a highly reactive platform due to electronic and steric strains. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which allows for resonance stabilization of intermediates .
類似化合物との比較
Similar Compounds
2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione: This compound has multiple amine groups and is used in similar applications.
2,5-Diamino-3,6-dichlorocyclohexa-2,5-diene-1,4-dione: Another related compound with different substitution patterns.
Uniqueness
2-Amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione is unique due to its specific combination of amino and chloro groups, which provides a distinct reactivity profile. This makes it particularly useful in applications requiring selective reactivity and stability .
特性
CAS番号 |
91813-98-8 |
|---|---|
分子式 |
C6H2Cl3NO2 |
分子量 |
226.4 g/mol |
IUPAC名 |
2-amino-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6H2Cl3NO2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h10H2 |
InChIキー |
XKJPSLJHYVCADH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)Cl)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14356991.png)
![1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione](/img/structure/B14356995.png)

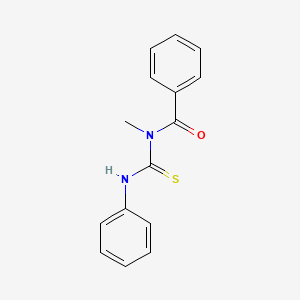
![1-Methyl-2,4-diphenyl-3,5-dioxa-2,7-diazabicyclo[2.2.1]heptan-6-one](/img/structure/B14357017.png)
![1-[2-Hydroxy-4-(propan-2-yl)cyclopentyl]ethanone](/img/structure/B14357021.png)
![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)

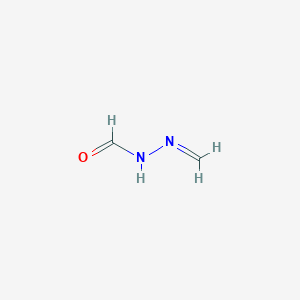

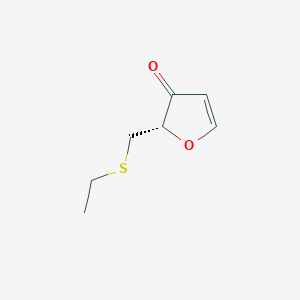
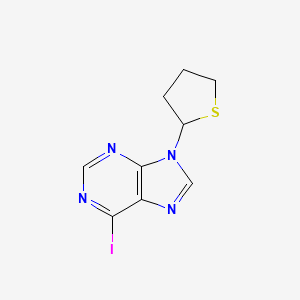
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
